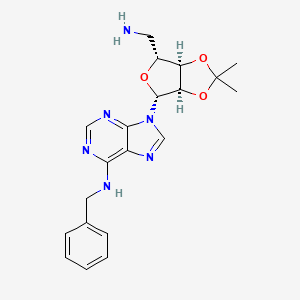
N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine is a synthetic compound that belongs to the class of nucleosides This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 5’ position, and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine typically involves multiple steps:
Protection of the Ribose Moiety: The 2’ and 3’ hydroxyl groups of the ribose are protected using isopropylidene to form a stable acetal.
Amination: The 5’ hydroxyl group is converted to an amino group through a series of reactions, often involving the use of reagents like ammonia or amines.
Benzylation: The nitrogen atom at the 5’ position is benzylated using benzyl chloride or benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Hydrolysis: The isopropylidene protecting group can be hydrolyzed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nucleosides.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alkylamine derivatives.
Hydrolysis: Formation of free hydroxyl nucleosides.
Applications De Recherche Scientifique
N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The benzyl group enhances its binding affinity to these targets, while the isopropylidene group provides stability against enzymatic degradation. This compound can inhibit or modulate the activity of these enzymes, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyuridine
- N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxycytidine
- N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyguanosine
Uniqueness
N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine is unique due to its specific structure, which combines the adenine base with a benzylated amino group and an isopropylidene-protected ribose. This unique combination provides distinct biochemical properties, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H24N6O3 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-N-benzylpurin-6-amine |
InChI |
InChI=1S/C20H24N6O3/c1-20(2)28-15-13(8-21)27-19(16(15)29-20)26-11-25-14-17(23-10-24-18(14)26)22-9-12-6-4-3-5-7-12/h3-7,10-11,13,15-16,19H,8-9,21H2,1-2H3,(H,22,23,24)/t13-,15-,16-,19-/m1/s1 |
Clé InChI |
CXSROOKSAJRFTC-NVQRDWNXSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C |
SMILES canonique |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


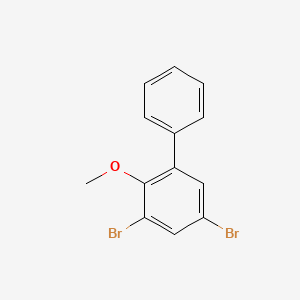
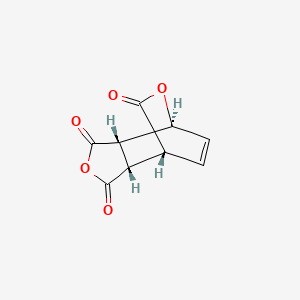
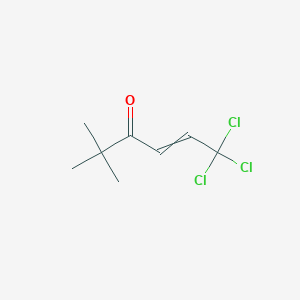
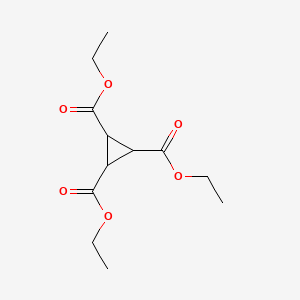
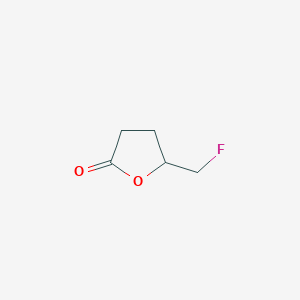
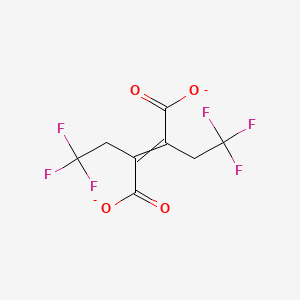
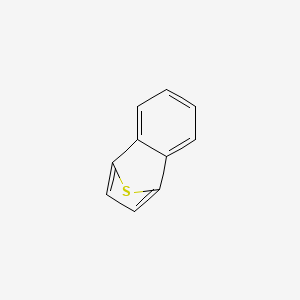
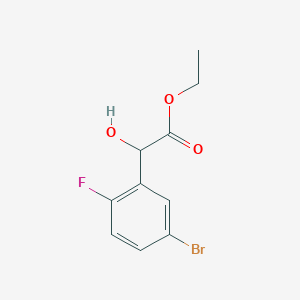
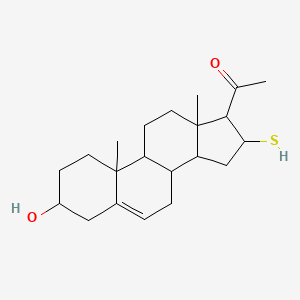
![Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-](/img/structure/B14754679.png)
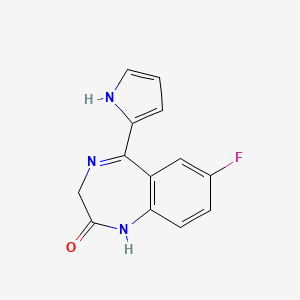


![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
